Cas no 943-27-1 (4′-tert-Butylacetophenone)

4′-tert-Butylacetophenone is a substituted acetophenone derivative featuring a tert-butyl group at the para position of the aromatic ring. This structural modification enhances its steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. The tert-butyl group improves thermal stability and influences reactivity, facilitating selective transformations such as Friedel-Crafts alkylations or carbonyl-based reactions. Its well-defined molecular structure ensures consistent performance in synthetic applications. The compound is typically supplied as a high-purity solid or liquid, depending on the grade, and should be handled under standard laboratory conditions to ensure stability and safety.
4′-tert-Butylacetophenone structure
4′-tert-Butylacetophenone structure
Product Name:4′-tert-Butylacetophenone
CAS No:943-27-1
MF:C12H16O
MW:176.254843711853
MDL:MFCD00017256
CID:40375
PubChem ID:13669
Update Time:2025-06-11

4′-tert-Butylacetophenone Chemical and Physical Properties

Names and Identifiers

    • 4'-tert-Butylacetophenone
    • 4-tert-Butylacetophenone
    • 4′-tert-Butylacetophenone
    • 1-(4-(tert-Butyl)phenyl)ethanone
    • p-t-Butylacetophenone
    • 1-(4-tert-butylphenyl)ethanone
    • 1-[4-(tert-Butyl)phenyl]ethan-1-one
    • 4-Acetyl tert-butylbenzene
    • 4'-t-Butylacetophenone
    • PHENOMUSCOL
    • p-tert-butyl acetophenone
    • p-tert-Butylacetophenon
    • Tert-butyl acetophenone
    • 1-[4-(1,1-Dimethylethyl)phenyl]ethanone
    • p-tert-Butylacetophenone
    • Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
    • Acetophenone, 4'-tert-butyl-
    • 1-(4-tert-butyl-phenyl)-ethanone
    • 1-(4-tert-butylphenyl)ethan-1-one
    • 4-TERT-BUTYLPHENYL METHYL KETONE
    • UYFJYGWNYQCHOB-UHFFFAOYSA-N
    • Ethanone, 1-((1,1-dimethylethyl)phenyl)-
    • Ethanone, 1-[(1,1-dimethylethyl)phenyl]-
    • Ethanone, 1-(4-(1,1-dimethylethyl)phenyl)-
    • 4313
    • 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (ACI)
    • Acetophenone, 4′-tert-butyl- (6CI, 8CI)
    • 4-t-Butylacetophenone
    • NSC 826
    • p-tert-Butylacetylbenzene
    • MDL: MFCD00017256
    • Inchi: 1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
    • InChI Key: UYFJYGWNYQCHOB-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(C(C)(C)C)=CC=1

Computed Properties

  • Exact Mass: 176.12000
  • Monoisotopic Mass: 176.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.964 g/mL at 25 °C(lit.)
  • Melting Point: 17-18 °C (dimorphic) (lit.)
  • Boiling Point: 107-108 °C/5 mmHg(lit.)
  • Flash Point: Fahrenheit: 86 ° f < br / > Celsius: 30 ° C < br / >
  • Refractive Index: n20/D 1.52(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 17.07000
  • LogP: 3.18670
  • Solubility: Soluble in alcohol and ether, slightly soluble in water
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

4′-tert-Butylacetophenone Security Information

4′-tert-Butylacetophenone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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4′-tert-Butylacetophenone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ;  -78 °C; 16 - 18 h, 8 bar, 60 °C
Reference
In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur Dioxide
Suta, Krista; Turks, Maris, ACS Omega, 2018, 3(12), 18065-18077

Production Method 2

Reaction Conditions
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ;  6 h, reflux
Reference
Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols
Shimizu, Mineyuki; Michikawa, Kumiko; Maegawa, Yoshifumi; Inagaki, Shinji ; Fujita, Ken-ichi, ACS Applied Nano Materials, 2020, 3(3), 2527-2535

Production Method 3

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium diacetate ,  2-(1H-Indazol-1-yl)quinoline Solvents: Decane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 60 °C
Reference
Pd-Catalyzed TBHP-Mediated Selective Wacker-Type Oxidation and Oxo-acyloxylation of Olefins Using a 2-(1H-Indazol-1-yl)quinoline Ligand
Zhang, Shuaizhong; Zhang, Jinquan ; Zou, Hongbin, Organic Letters, 2023, 25(11), 1850-1855

Production Method 4

Reaction Conditions
1.1 Catalysts: Tetrafluoroboric acid ,  Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform ,  Water ;  24 h, 60 °C
Reference
Hydration of aromatic alkynes catalyzed by a self-assembled hexameric organic capsule
La Sorella, Giorgio; Sperni, Laura; Ballester, Pablo; Strukul, Giorgio; Scarso, Alessandro, Catalysis Science & Technology, 2016, 6(15), 6031-6036

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: 1820595-88-7 Solvents: Methanol ,  Water ;  rt → 80 °C; 20 h, 80 °C
Reference
Hydration of terminal alkynes catalyzed by a water-soluble salen-Co (III) complex
Wang, Shoufeng; Miao, Chengxia; Wang, Wenfang; Lei, Ziqiang; Sun, Wei, Cuihua Xuebao, 2014, 35(10), 1695-1700

Production Method 6

Reaction Conditions
1.1 Solvents: Trifluoroacetic acid ,  Water ;  2.5 h, rt
Reference
TFA-mediated alkyne hydration reaction to synthesize methyl ketones
Chen, Z. W.; Luo, M. T.; Ye, D. N., Asian Journal of Chemistry, 2014, 26(19), 6528-6530

Production Method 7

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  15 min, 0 °C; 2 h, 0 °C
Reference
Regio-Specific Polyacetylenes Synthesized from Anionic Polymerizations of Template Monomers
Zhang, Yang; Li, Jia; Li, Xiaohong; He, Junpo, Macromolecules (Washington, 2014, 47(18), 6260-6269

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium bromide ,  Acrylic acid-ethylene copolymer (reaction products with aminotetramethylpiperidine oxide and octylamine) Solvents: Water ;  5 min, rt; 1.56 h, 0 °C
Reference
Electrooxidation of alcohols in an N-oxyl-immobilized poly(ethylene-co-acrylic acid)/water disperse system
Tanaka, Hideo; Kubota, Jun; Miyahara, Seiji; Kuroboshi, Manabu, Bulletin of the Chemical Society of Japan, 2005, 78(9), 1677-1684

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol ,  Water ;  20 h, 80 °C
Reference
A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols
Wang, Shoufeng; Miao, Chengxia; Wang, Wenfang; Lei, Ziqiang; Sun, Wei, ChemCatChem, 2014, 6(6), 1612-1616

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum oxide (MoO3) (nanocomposite with copper complex) Solvents: Water ;  < 3 h, 80 °C
Reference
Ultrasonic assisted fabrication of first MoO3/copper complex bio-nanocomposite based on Sesbania sesban plant for green oxidation of alcohols
Naeimi, Atena; Honarmand, Moones ; Sedri, Asmaa, Ultrasonics Sonochemistry, 2019, 50, 331-338

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum (silica-coated iron oxide/PVA supported) ;  7 h, 80 °C
Reference
First electrospun immobilized molybdenum complex on bio iron oxide nanofiber for green oxidation of alcohols
Noghi, Sedighe Abbaspour; Naeimi, Atena ; Hamidian, Hooshang, Polymer, 2018, 149, 229-237

Production Method 12

Reaction Conditions
1.1 Reagents: Water Catalysts: Cycloheptatrienylium, tetrafluoroborate(1-) (1:1) Solvents: 2,2,2-Trifluoroethanol ;  48 h, rt
Reference
Tropylium Ion Catalyzes Hydration Reactions of Alkynes
Oss, Giulia; Ho, Junming ; Nguyen, Thanh Vinh, European Journal of Organic Chemistry, 2018, 2018(29), 3974-3981

Production Method 13

Reaction Conditions
1.1 Reagents: Water ;  15 h, 80 °C
Reference
Zeolite Y nanoparticle assemblies with high activity in the direct hydration of terminal alkynes
Xu, Shuling; Yun, Zhi; Feng, Yu; Tang, Ting; Fang, Zhongxue; et al, RSC Advances, 2016, 6(74), 69822-69827

Production Method 14

Reaction Conditions
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… ,  Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ;  6 h, 130 °C
Reference
Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same
, Japan, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Water Catalysts: Sodium dodecyl sulfate ,  Platinum(2+), diaqua[N-[bis(2-methoxyphenyl)phosphino-κP]-P,P-bis(2-methoxypheny… Solvents: Water ;  20 h, 80 °C
Reference
Platinum(II) Diphosphinamine Complexes for the Efficient Hydration of Alkynes in Micellar Media
Trentin, Francesco; Chapman, Andrew M.; Scarso, Alessandro; Sgarbossa, Paolo; Michelin, Rino A.; et al, Advanced Synthesis & Catalysis, 2012, 354(6), 1095-1104

Production Method 16

Reaction Conditions
1.1 Catalysts: Benzene ,  Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ;  6 h, rt
Reference
Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis
Ding, Jia; Luo, Shuaishuai; Xu, Yuanli; An, Qing; Yang, Yi; et al, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058

Production Method 17

Reaction Conditions
1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid ,  Water ;  10 h, 100 °C
Reference
The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydration
Hu, Wenkang; Shan, Liang; Ma, Fudong; Zhang, Yilin; Yang, Yongchun; et al, Inorganic Chemistry Communications, 2019, 109,

Production Method 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Bis(trifluoromethanesulfonyl)imide ,  Cobaltate(3-), [[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN… Solvents: Methanol ,  Water ;  12 h, 80 °C
Reference
Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin Complexes
Tachinami, Tadashi; Nishimura, Takuho; Ushimaru, Richiro; Noyori, Ryoji; Naka, Hiroshi, Journal of the American Chemical Society, 2013, 135(1), 50-53

Production Method 19

Reaction Conditions
1.1 Reagents: Pyridine ,  Tetrabutylammonium tetrafluoroborate ,  Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  7 h, 25 - 30 °C
Reference
Selective electrochemical oxidation of aromatic hydrocarbons and preparation of mono/multi-carbonyl compounds
Li, Zhibin; Zhang, Yan; Li, Kuiliang; Zhou, Zhenghong; Zha, Zhenggen; et al, Science China: Chemistry, 2021, 64(12), 2134-2141

Production Method 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
Reference
A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols
Zhu, Xianjin; Liu, Can; Liu, Yong; Yang, Haijun; Fu, Hua, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

4′-tert-Butylacetophenone Raw materials

4′-tert-Butylacetophenone Preparation Products

4′-tert-Butylacetophenone Suppliers

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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:19
Price ($):172.0
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Additional information on 4′-tert-Butylacetophenone

4′-tert-Butylacetophenone (CAS No. 943-27-1): An Overview of Its Properties, Applications, and Recent Research Developments

4′-tert-Butylacetophenone (CAS No. 943-27-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals due to its unique properties and diverse applications. This compound is a derivative of acetophenone, characterized by the presence of a tert-butyl group at the 4′ position of the phenyl ring. Its chemical structure and physical properties make it an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

The molecular formula of 4′-tert-Butylacetophenone is C11H14O, and its molecular weight is 162.22 g/mol. It is a colorless to pale yellow liquid with a characteristic aromatic odor. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for a wide range of synthetic transformations and applications.

In recent years, 4′-tert-Butylacetophenone has been extensively studied for its potential use in the development of new drugs and materials. One notable area of research involves its application as a starting material for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are widely used to treat pain, inflammation, and fever, and the tert-butyl group in 4′-tert-Butylacetophenone can enhance the stability and bioavailability of these compounds.

A study published in the Journal of Medicinal Chemistry in 2022 reported the synthesis of a series of 4′-tert-Butylacetophenone-derived NSAIDs with improved pharmacological profiles. The researchers found that these derivatives exhibited enhanced anti-inflammatory activity and reduced gastrointestinal side effects compared to traditional NSAIDs such as ibuprofen and naproxen. This research highlights the potential of 4′-tert-Butylacetophenone as a valuable building block in drug discovery.

Beyond pharmaceutical applications, 4���-tert-Butylacetophenone has also found use in the development of advanced materials. Its ability to undergo various chemical reactions makes it an attractive candidate for the synthesis of polymers and coatings with tailored properties. For example, a recent study published in the Journal of Polymer Science demonstrated the use of 4′-tert-Butylacetophenone-based monomers to create polymeric materials with enhanced thermal stability and mechanical strength.

In addition to its synthetic utility, 4′-tert-Butylacetophenone has been investigated for its biological activities. Research has shown that this compound exhibits antioxidant properties, which can be beneficial in protecting cells from oxidative stress. A study published in the Bioorganic & Medicinal Chemistry Letters in 2021 reported that 4′-tert-Butylacetophenone-derived compounds effectively scavenged free radicals and inhibited lipid peroxidation, suggesting their potential use as natural antioxidants.

The environmental impact of chemicals is an important consideration in their development and application. Studies have shown that 4′-tert-Butylacetophenone has low toxicity and environmental persistence, making it a safer alternative to some traditional organic solvents and intermediates. This characteristic aligns with the growing trend towards green chemistry practices in industrial processes.

In conclusion, 4′-tert-Butylacetophenone (CAS No. 943-27-1) is a multifaceted compound with significant potential in various fields. Its unique chemical structure and properties make it an important intermediate in pharmaceutical synthesis, material science, and other applications. Ongoing research continues to uncover new uses and benefits of this compound, further solidifying its importance in modern chemistry and related disciplines.

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(CAS:943-27-1)4′-tert-Butylacetophenone
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Quantity:100ml
Price ($):172.0
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